

Application Notes and Protocols for Brilliant Orange in Fluorescence Microscopy

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Compound of Interest

Compound Name: *Brilliant Orange*

Cat. No.: *B13756036*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various orange fluorescent probes in fluorescence microscopy. This document covers the spectral and photophysical properties of key orange fluorophores, detailed protocols for their application in immunofluorescence, live-cell imaging, and flow cytometry, and troubleshooting tips for optimal performance.

Introduction to Orange Fluorescent Probes

Orange fluorescent dyes and proteins are integral tools in multiplex imaging, offering a distinct spectral window between green and red fluorophores. This allows for the simultaneous visualization of multiple cellular targets with minimal spectral overlap. The selection of an appropriate orange probe is critical and depends on the specific application, instrumentation, and the photophysical properties of the dye. This guide focuses on several common "orange" fluorophores, including the metachromatic dye Acridine Orange, the fluorescent protein mOrange2, and the high-performance synthetic dye abberior STAR ORANGE.

Quantitative Data of Selected Orange Fluorophores

The brightness and photostability of a fluorophore are critical for successful fluorescence microscopy. Brightness is determined by the product of the molar extinction coefficient (ϵ) and the quantum yield (Φ)[1][2]. The following table summarizes the key photophysical properties of selected orange fluorescent probes.

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (ε)			Key Applications
			n	Quantum Yield (Φ)	Brightness (ε x Φ)	
Acridine						Nucleic acid
Orange (bound to RNA/ssDNA)	~488	~650[3]	Not specified	Not specified	Not specified	staining, apoptosis, cell cycle analysis[4][5][6]
A)						
Acridine						
Orange (bound to dsDNA)	~488	~525[3]	Not specified	Not specified	Not specified	Nuclear counterstaining[4][5]
mOrange	548	562	72,000[7]	0.69[7]	49,680	Genetically encoded reporter
mOrange2	549[7]	565[7]	58,000[7]	0.60[7]	34,800	Genetically encoded reporter (improved photostability)[7]
Pacific Orange™	400[8]	551[8]	Not specified	Not specified	Not specified	Flow cytometry[8]
abberior STAR ORANGE	589[9]	616[9]	95,000[9]	0.55[9]	52,250	STED and confocal microscopy [9]

abberior						Live-cell
LIVE ORANGE	586[10]	606[10]	115,000[10]	Not specified	Not specified	imaging of mitochondr ia[10]
mito]			
CyOFP1	497	589[11][12]	Not specified	Not specified	Not specified	Multiplex imaging with GFP, biolumines cence imaging[11][13]

Experimental Protocols

Immunofluorescence Staining with abberior STAR ORANGE

This protocol describes the use of a bright and photostable synthetic dye for indirect immunofluorescence.

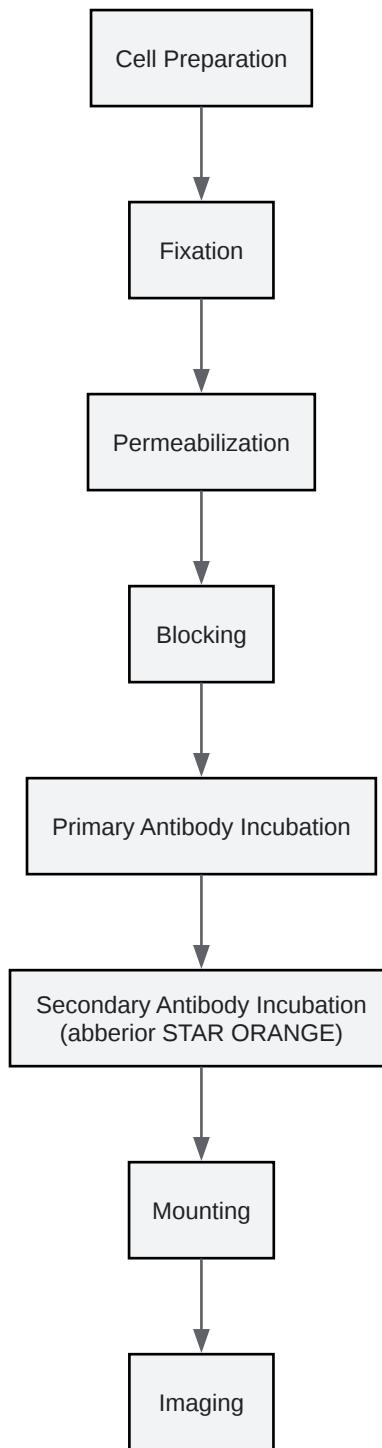
Materials:

- Cells cultured on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
- Primary Antibody (specific to the target protein)
- abberior STAR ORANGE conjugated Secondary Antibody
- Antifade Mounting Medium

Procedure:

- Cell Preparation: Wash cultured cells twice with PBS.
- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: If targeting an intracellular protein, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
- Washing: Wash three times with PBS for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating in Blocking Buffer for 30-60 minutes at room temperature.
- Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer and incubate for 1 hour at room temperature or overnight at 4°C.
- Washing: Wash three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the abberior STAR ORANGE conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
- Washing: Wash three times with PBS for 5 minutes each, protected from light.
- Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
- Imaging: Image using a confocal or STED microscope with appropriate laser lines and filters for abberior STAR ORANGE (Excitation: ~589 nm, Emission: ~616 nm)[9].

Immunofluorescence Workflow

[Click to download full resolution via product page](#)**Immunofluorescence Staining Workflow.**

Live-Cell Imaging of Mitochondria with abberior LIVE ORANGE mito

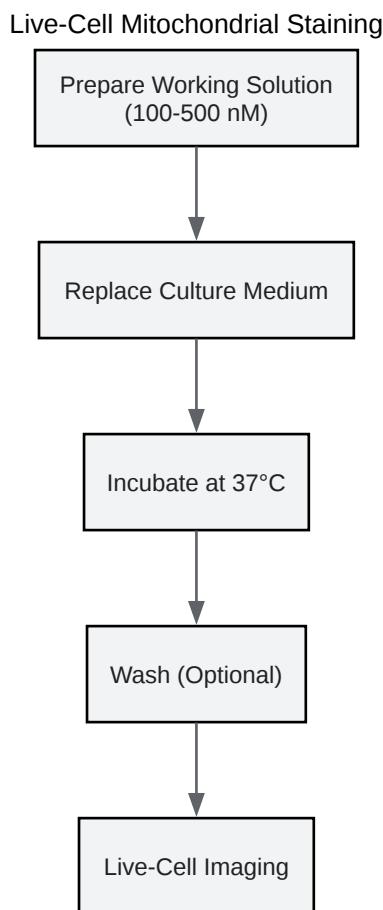
This protocol is for staining mitochondria in living cells.

Materials:

- abberior LIVE ORANGE mito (lyophilized powder)
- Anhydrous DMSO or DMF
- Live cells in culture with appropriate medium
- Fluorescence microscope suitable for live-cell imaging

Procedure:

- Prepare Stock Solution: Prepare a 1 mM stock solution of abberior LIVE ORANGE mito in anhydrous DMSO or DMF[10].
- Prepare Working Solution: Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 100-500 nM[10]. The optimal concentration may vary depending on the cell type.
- Cell Staining: Replace the culture medium of your cells with the medium containing the LIVE ORANGE mito working solution.
- Incubation: Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
- Washing (Optional): For cleaner images, you can wash the cells once with pre-warmed culture medium.
- Imaging: Image the live cells using a fluorescence microscope equipped with a 561 nm laser for excitation and a suitable emission filter for orange fluorescence (~606 nm)[10]. For STED microscopy, a depletion laser between 750-800 nm is recommended[10].



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Live-Cell Staining Workflow.

Cell Viability and Apoptosis Assessment with Acridine Orange and Propidium Iodide (PI)

This dual-staining protocol allows for the differentiation between live, apoptotic, and necrotic cells. Live cells will have a green nucleus and cytoplasm, early apoptotic cells will show condensed bright green chromatin, late apoptotic cells will have orange-red chromatin, and necrotic cells will have a uniformly orange-red nucleus.

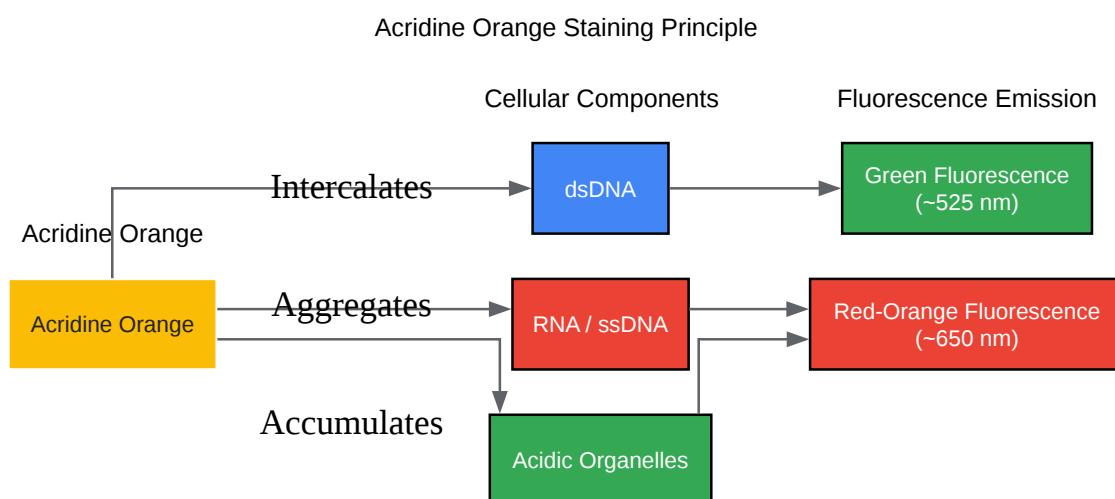
Materials:

- Acridine Orange (AO) stock solution (1 mg/mL in dH₂O)
- Propidium Iodide (PI) stock solution (1 mg/mL in dH₂O)

- PBS
- Cell suspension
- Fluorescence microscope

Procedure:

- Prepare Staining Solution: Prepare a working solution containing both AO and PI in PBS (e.g., 5 µg/mL AO and 5 µg/mL PI).
- Cell Staining: Add a small volume of the AO/PI staining solution to your cell suspension (e.g., 1 µL of stain to 25 µL of cell suspension).
- Incubation: Incubate for 5-15 minutes at room temperature, protected from light.
- Imaging: Place a small amount of the stained cell suspension on a microscope slide and cover with a coverslip. Immediately visualize using a fluorescence microscope with filter sets for green (FITC channel for AO green fluorescence) and red (TRITC/Texas Red channel for PI and AO red fluorescence)[14].



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Acridine Orange Staining Mechanism.

Flow Cytometry with Pacific Orange™ Conjugated Antibodies

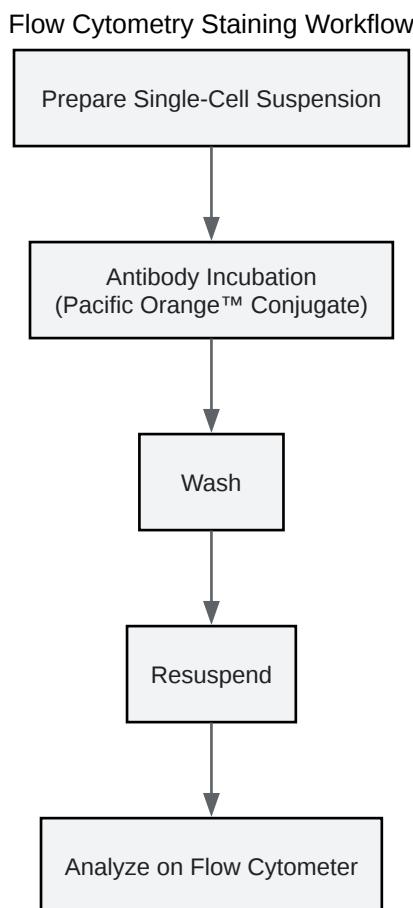
This is a general protocol for cell surface staining for flow cytometry analysis.

Materials:

- Cell suspension (e.g., PBMCs)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
- Pacific Orange™ conjugated primary antibody
- Flow cytometer with a 405 nm violet laser

Procedure:

- Cell Preparation: Prepare a single-cell suspension at a concentration of 1×10^7 cells/mL in cold Flow Cytometry Staining Buffer[15].
- Antibody Staining: Add the Pacific Orange™ conjugated antibody to 100 μ L of the cell suspension. The optimal antibody concentration should be determined by titration.
- Incubation: Incubate for 20-30 minutes at 2-8°C, protected from light.
- Washing: Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300-400 x g for 5 minutes at 2-8°C. Discard the supernatant[15].
- Resuspension: Resuspend the cell pellet in 500 μ L of Flow Cytometry Staining Buffer.
- Analysis: Analyze the cells on a flow cytometer equipped with a 405 nm laser and an appropriate emission filter for Pacific Orange™ (e.g., 550/50 BP filter)[8].



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Flow Cytometry Staining Workflow.

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